MOG (44-54), mouse, human, rat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MOG (44-54), mouse, human, rat is an 11-mer peptide derived from myelin oligodendrocyte glycoprotein (MOG) and is conserved across human, mouse, and rat species. This peptide represents the core binding epitope for MOG-specific CD8+ T cells and is crucial for stimulating T cell proliferation in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MOG (44-54) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Industrial Production Methods
Industrial production of MOG (44-54) follows similar SPPS protocols but on a larger scale. Automation and optimization of reaction conditions ensure high yield and purity. The peptide is then purified using HPLC and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
MOG (44-54) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Reagents: TFA
Cleavage Reagents: TFA, scavengers (e.g., water, EDT)
Major Products
The major product of these reactions is the MOG (44-54) peptide itself, with high purity achieved through HPLC purification .
Scientific Research Applications
MOG (44-54) is extensively used in neuroscience research, particularly in studies related to multiple sclerosis. It serves as a biomarker target and is used to induce experimental autoimmune encephalomyelitis (EAE) in animal models. This peptide helps in understanding the role of MOG-specific CD8+ T cells in autoimmune diseases .
Mechanism of Action
MOG (44-54) exerts its effects by binding to MOG-specific CD8+ T cells. This binding stimulates T cell proliferation and activation, leading to an immune response. The peptide’s interaction with MHC class I molecules on antigen-presenting cells is crucial for this process .
Comparison with Similar Compounds
Similar Compounds
MOG (35-55): A longer peptide that includes the MOG (44-54) sequence and is also used in EAE studies.
MOG (1-22): Another peptide derived from MOG but with different immunogenic properties.
Uniqueness
MOG (44-54) is unique due to its minimal length required for binding to MOG-specific CD8+ T cells while retaining functional activity. This makes it a valuable tool for studying T cell responses in autoimmune diseases .
Biological Activity
Myelin Oligodendrocyte Glycoprotein (MOG) is a crucial component of the myelin sheath in the central nervous system, playing a significant role in immune responses related to demyelinating diseases such as multiple sclerosis (MS) and experimental autoimmune encephalomyelitis (EAE). The peptide sequence MOG (44-54) represents a specific segment of this protein, encompassing amino acids 44 to 54. This article delves into the biological activity of MOG (44-54), focusing on its immunogenic properties, mechanisms of action, and implications in disease models across different species.
Overview of MOG (44-54)
MOG (44-54) is recognized as an immunogenic epitope that can activate T cells, particularly CD8+ T cells. This peptide has been extensively studied for its role in inducing EAE in susceptible mouse strains, making it a valuable tool for understanding autoimmune processes. The following table summarizes key characteristics of MOG (44-54) and its related peptides:
Compound | Sequence | Unique Characteristics |
---|---|---|
MOG (44-54) | 44-54 | Core binding epitope for MOG-specific CD8+ T cells; induces EAE. |
MOG (35-55) | 35-55 | Longer peptide; more potent in inducing EAE due to additional residues. |
MOG (40-54) | 40-54 | Shares structural similarities; induces EAE with different efficacy. |
Myelin Basic Protein (MBP) | Various | Involved in similar autoimmune responses but distinct epitopes. |
Proteolipid Protein (PLP) | Various | Related to myelin structure; often studied alongside MOG. |
The biological activity of MOG (44-54) is primarily attributed to its ability to bind to Major Histocompatibility Complex (MHC) molecules and activate T cells. Studies have shown that the peptide can stimulate T cell proliferation and induce the production of pro-inflammatory cytokines such as interferon-gamma upon activation . The minimal binding epitope for CD8+ T cells has been identified as MOG (44-54), which demonstrates significant binding affinity to MHC class I molecules .
Experimental Findings
- EAE Induction : In experimental models, administration of MOG (44-54) has been shown to induce EAE in susceptible mouse strains. For instance, C57BL/6 mice immunized with this peptide developed clinical signs of paralysis and CNS inflammation .
- T Cell Activation : Research indicates that T cells specific for MOG (44-54) can produce pro-inflammatory cytokines upon activation. The presence of these cytokines is crucial for understanding the pathogenic mechanisms underlying demyelinating diseases .
- Comparative Immunogenicity : Variations in the peptide sequence can significantly affect T cell activation and cytokine production. For example, while MOG (35-55) is more potent in inducing EAE, MOG (44-54) still retains essential immunogenic properties but with differing efficacy .
Study 1: Gender Differences in MOG Antibody Disorders
A multicenter European study reported that a significant percentage of patients with MOG antibodies were female, highlighting potential gender differences in susceptibility and clinical presentation of disorders associated with MOG . The study categorized clinical phenotypes, revealing that optic neuritis was the most common phenotype observed.
Study 2: MRI Findings in MOGAD
Another study focused on MRI findings in patients with MOG antibody-associated disorders (MOGAD), distinguishing them from multiple sclerosis based on lesion distribution patterns . This differentiation is critical for accurate diagnosis and treatment planning.
Properties
Molecular Formula |
C61H94N20O15 |
---|---|
Molecular Weight |
1347.5 g/mol |
IUPAC Name |
2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C61H94N20O15/c1-31(2)22-41(54(91)76-42(24-35-16-18-37(83)19-17-35)55(92)73-39(14-10-20-69-60(64)65)52(89)77-44(26-46(63)84)51(88)71-28-47(85)86)75-56(93)43(25-36-27-68-30-72-36)78-58(95)48(32(3)4)81-59(96)49(33(5)6)80-53(90)40(15-11-21-70-61(66)67)74-57(94)45(29-82)79-50(87)38(62)23-34-12-8-7-9-13-34/h7-9,12-13,16-19,27,30-33,38-45,48-49,82-83H,10-11,14-15,20-26,28-29,62H2,1-6H3,(H2,63,84)(H,68,72)(H,71,88)(H,73,92)(H,74,94)(H,75,93)(H,76,91)(H,77,89)(H,78,95)(H,79,87)(H,80,90)(H,81,96)(H,85,86)(H4,64,65,69)(H4,66,67,70)/t38-,39-,40-,41-,42-,43-,44-,45-,48-,49-/m0/s1 |
InChI Key |
VJFKHTDPHSIIDY-GURHTLMOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.